Disodium isoflupredone 21-phosphate is a synthetic compound derived from isoflupredone, a corticosteroid known for its anti-inflammatory properties. The compound is classified as a phosphate ester and is primarily utilized in pharmaceutical applications. Its chemical structure includes a fluorinated steroid backbone with a phosphate group, enhancing its solubility and bioavailability compared to its parent compound.
Disodium isoflupredone 21-phosphate can be sourced from various chemical suppliers and manufacturers, including SynZeal Research Pvt Ltd and LGC Standards, which provide analytical data and certificates of authenticity for the compound . The compound's CAS number is 94088-00-3, facilitating its identification in chemical databases and regulatory documents.
The synthesis of disodium isoflupredone 21-phosphate typically involves several steps, starting from the base compound isoflupredone. The process includes the phosphorylation of the hydroxyl groups on the steroid structure to introduce the phosphate moiety.
Disodium isoflupredone 21-phosphate features a steroid nucleus with specific functional groups that enhance its pharmacological properties. The phosphate group is attached at the 21-position of the steroid framework.
Disodium isoflupredone 21-phosphate can undergo various chemical reactions typical of phosphate esters:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or nucleophiles.
Disodium isoflupredone 21-phosphate exerts its effects primarily through glucocorticoid receptor activation. Upon administration, it binds to glucocorticoid receptors in target tissues, leading to:
The pharmacological effects are dose-dependent and vary based on the route of administration (e.g., topical vs. systemic).
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
Disodium isoflupredone 21-phosphate has several scientific applications:
The targeted phosphorylation of the C21 hydroxyl group in the isoflupredone molecule represents a critical synthetic challenge due to the steric hindrance and chemical sensitivity of the steroidal backbone. Effective phosphorylation strategies require precise control over regioselectivity while preserving the integrity of other functional groups, including the 9α-fluoro substituent, Δ1,4-diene-3-one system, and 11β-hydroxyl group.
Common phosphorylation reagents include phosphorus oxychloride (POCl₃) and dibenzyl chlorophosphate, which react with the C21 hydroxyl group under controlled conditions. POCl₃-mediated phosphorylation typically proceeds via an intermediate dichlorophosphate species that undergoes hydrolysis to yield the monochlorophosphate ester. This intermediate is subsequently neutralized to form the disodium salt [1] [10]. Alternative approaches employ in situ generation of phosphoryl chloride derivatives using activating agents such as N-methylimidazole, which significantly enhances reaction efficiency by minimizing undesirable side reactions. The choice of phosphorylation reagent directly impacts both the reaction yield and purity profile, with halogenated phosphorus compounds generally providing higher conversion rates (>85%) compared to aryl phosphates (70-75%) [1].
Steric factors significantly influence reaction kinetics, as the equatorial C21 hydroxyl demonstrates greater reactivity than axial hydroxyl groups within the same molecule. Molecular modeling studies indicate that phosphorylation rates decrease by approximately 40% when bulky protecting groups are installed at C11 and C17 positions, underscoring the importance of selective protection-deprotection strategies [10]. Optimal conditions employ minimal protection schemes, often exploiting the differential reactivity of the C21 primary hydroxyl versus secondary hydroxyl groups, thereby avoiding extensive protection/deprotection sequences that can reduce overall yield.
Table 1: Comparative Analysis of Phosphorylation Reagents
Reagent System | Solvent Medium | Temperature (°C) | Reaction Time (hr) | Yield (%) |
---|---|---|---|---|
POCl₃ | THF/Dichloromethane | 0-5 | 4-6 | 85-88 |
(BnO)₂P(O)Cl | Pyridine | 25-30 | 12-16 | 78-82 |
P₂O₅ | Dioxane | 80-85 | 2-3 | 65-70 |
(iPrO)₂P(O)Cl | THF/Triethylamine | -10 to 0 | 8-10 | 75-80 |
The conversion of the phosphate ester intermediate to the disodium salt presents critical challenges in pH control and counterion management that directly impact product crystallinity, solubility, and storage stability. Neutralization methodologies primarily employ sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) as base sources, with significant differences in reaction kinetics and product purity profiles.
NaOH-mediated neutralization proceeds rapidly in aqueous-organic biphasic systems (e.g., THF/water or dioxane/water), typically at concentrations of 2-5% w/v. This method requires precise temperature control (0-5°C) and gradual base addition to prevent localized pH extremes that can catalyze degradation of the Δ1,4-diene system or promote epimerization at C17. When implemented under optimal conditions, NaOH neutralization achieves 92-95% conversion efficiency but generates sodium chloride as a byproduct that complicates purification [1] [10].
Sodium carbonate neutralization offers a milder alternative, generating carbon dioxide rather than halide salts. This method proceeds with reduced degradation risk but requires extended reaction times (8-12 hours versus 2-4 hours for NaOH) and elevated temperatures (40-45°C). The resulting product typically exhibits superior crystallinity and lower residual chloride content (<50 ppm versus 200-500 ppm in NaOH-neutralized products), making it preferable for pharmaceutical applications requiring high purity standards [1].
Advanced neutralization techniques utilize membrane-based electrochemical salt metathesis, where the phosphate intermediate solution and sodium carbonate solution circulate through semi-permeable membranes. This continuous process achieves near-quantitative sodium exchange while eliminating inorganic salts, yielding products with chloride content below 10 ppm and overall purity exceeding 99.5% without recrystallization [10].
Solvent selection critically influences both phosphorylation efficiency and subsequent salt formation through polarity effects, nucleophilicity modulation, and byproduct solubility. Binary solvent systems demonstrate superior performance compared to single-solvent approaches, particularly for the moisture-sensitive phosphorylation stage.
Optimal phosphorylation occurs in ethereal solvents (THF, 1,4-dioxane) containing 5-15% chlorinated co-solvents (dichloromethane, chloroform), which enhance reagent solubility while maintaining the steroidal substrate in solution. THF/chloroform (4:1 v/v) provides an ideal balance, facilitating reaction completion within 4 hours at -5°C to 0°C with minimal diester formation (<3%) [1] [10]. Kinetic studies reveal second-order dependence on both steroid and phosphoryl chloride concentrations in aprotic media, with the rate constant (k₂) increasing from 0.18 M⁻¹min⁻¹ in pure THF to 0.42 M⁻¹min⁻¹ in THF/CH₂Cl₂ mixtures due to enhanced ion pair separation.
The esterification kinetics display unusual temperature dependence, wherein increasing temperature from -10°C to 25°C accelerates the reaction rate but simultaneously increases hydrolysis and epimerization byproducts. This creates an optimal temperature window between -5°C and 5°C, where the apparent activation energy (Eₐ) remains at 45 kJ/mol – approximately 15 kJ/mol lower than observed in monophasic aqueous systems [1].
Table 2: Reaction Kinetics in Different Solvent Systems
Solvent System | Dielectric Constant | k₂ (M⁻¹min⁻¹) | Activation Energy (kJ/mol) | Byproduct Formation (%) |
---|---|---|---|---|
THF | 7.6 | 0.18 | 58.2 | 8-10 |
THF/CH₂Cl₂ (4:1) | 9.3 | 0.42 | 45.1 | 3-5 |
Dioxane | 2.2 | 0.11 | 62.7 | 12-15 |
Pyridine | 12.3 | 0.38 | 41.5 | 15-18* |
*Includes significant N-phosphoryl pyridinium byproducts
The transition from laboratory-scale synthesis to industrial production of disodium isoflupredone 21-phosphate introduces multifaceted challenges related to reaction engineering, purification efficiency, and process economics. Three primary scalability bottlenecks consistently emerge: solvent volume requirements, purification difficulties, and control of metal contaminants.
Solvent-intensive processes present significant economic and environmental challenges at scale. The phosphorylation step typically requires 15-20 L solvent per mole of steroid substrate to maintain adequate mixing and temperature control. Process intensification strategies include switching from batch to continuous flow reactors, which reduce solvent usage by 60-70% while improving heat transfer efficiency. Microreactor systems with residence times under 10 minutes achieve comparable yields (86-88%) to batch processes requiring 4-6 hours, primarily by minimizing hydrolysis side reactions through precise stoichiometric control [1] [10].
Purification complexities arise from the compound's amphiphilic character and tendency to form solvates. Industrial crystallization typically employs methanol/ethyl acetate or ethanol/diethyl ether mixtures, which produce crystals with variable hydration states (0.5-2.0 water molecules). This hydration variability impacts downstream processing, particularly lyophilization, where inconsistent water content causes product sintering and incomplete drying. Advanced crystallization control using anti-solvent precipitation with real-time Raman monitoring enables consistent production of the desired hemihydrate form with water content between 3.5-4.0% w/w [5].
Metal contamination poses significant challenges during salt formation due to the compound's chelating capacity towards divalent cations. Industrial processes require specialized glass-lined reactors or high-purity stainless steel with electropolished surfaces to minimize iron leaching. Residual metal levels directly impact product stability, with iron concentrations >5 ppm accelerating oxidative degradation of the Δ1,4-diene system by 3-5 fold. Implementation of chelating resins in the final purification step reduces iron content to <1 ppm and aluminum to <0.5 ppm, extending shelf-life from 6 months to over 24 months under ambient storage conditions [8].
Table 3: Critical Quality Attributes in Industrial Synthesis
Parameter | Laboratory Scale | Pilot Scale (50L) | Industrial Scale (500L) | Control Strategy |
---|---|---|---|---|
Purity (HPLC) | >98.5% | 97-98% | 95-97.5% | In-line PAT monitoring |
Chloride | <100 ppm | 200-500 ppm | 300-800 ppm | Electrochemical metathesis |
Water Content | 3.8-4.2% | 4.0-6.5% | 3.5-8.0% | Controlled crystallization |
Heavy Metals | <1 ppm | 1-5 ppm | 3-10 ppm | Glass-lined reactors, resin treatment |
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